(1R,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride
Overview
Description
“(1R,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride” is a chiral synthetic intermediate . It has a molecular weight of 223.7 .
Molecular Structure Analysis
The molecular formula of this compound is C9H17NO3 . The InChI code is1S/C9H17NO3.ClH/c1-2-13-9(12)6-3-4-8(11)7(10)5-6;/h6-8,11H,2-5,10H2,1H3;1H/t6-,7+,8+;/m1./s1
. Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Synthesis Techniques
Ring-Closing Metathesis-Based Synthesis : A study by Cong and Yao (2006) explored the synthesis of a compound structurally similar to the specified chemical, using L-serine as a starting material. Key steps included ring-closing metathesis and diastereoselective Grignard reactions, providing insights into synthesis methods for similar compounds (Cong & Yao, 2006).
Design and Synthesis of Functional Cyclic Esters : Research by Trollsås et al. (2000) described the synthesis and polymerization of new cyclic esters, containing functional groups like hydroxyl and amino. This study could be relevant to the synthesis of complex esters like the specified chemical (Trollsås et al., 2000).
Biocatalysis and Asymmetric Synthesis
Biocatalytic Asymmetric Synthesis : Zhu et al. (2018) demonstrated the use of a bacterial strain, Sphingomonas aquatilis, for the asymmetric synthesis of a compound related to the specified chemical. This highlights the potential for biocatalysis in synthesizing complex chiral compounds (Zhu, Shi, Zhang, & Zheng, 2018).
Enantioselective Synthesis via Asymmetric Catalysis : Belyk et al. (2010) discussed the asymmetric synthesis of a compound related to the specified chemical using phase-transfer catalysis. This method could be applicable for producing enantiomerically pure compounds like (1R,3S,4S)-3-Amino-4-hydroxy-cyclohexanecarboxylic acid ethyl ester hydrochloride (Belyk et al., 2010).
Stereochemistry and Chiral Properties
Investigation of Stereoisomers : Barbier et al. (1995) explored the stereochemical aspects of a compound with a similar structure, studying its binding pattern at cloned muscarinic receptors. Understanding stereochemistry is crucial for the development of compounds with specific chiral configurations (Barbier et al., 1995).
Synthesis of Enantiopure Compounds : Research by Tararov et al. (2002) focused on the stereoselective synthesis of a similar compound, improving upon previous methods to achieve enantiopure products. Such methodologies could be relevant for synthesizing the specified chemical (Tararov et al., 2002).
Safety and Hazards
Properties
IUPAC Name |
ethyl (1R,3S,4S)-3-amino-4-hydroxycyclohexane-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3.ClH/c1-2-13-9(12)6-3-4-8(11)7(10)5-6;/h6-8,11H,2-5,10H2,1H3;1H/t6-,7+,8+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWLEQMKDHDCHV-MWDCIYOWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(C(C1)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@@H]([C@H](C1)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1392745-19-5 | |
Record name | Cyclohexanecarboxylic acid, 3-amino-4-hydroxy-, ethyl ester, hydrochloride (1:1), (1R,3S,4S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1392745-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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